molecular formula C21H20FN3O3 B2736106 3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021040-04-9

3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2736106
CAS No.: 1021040-04-9
M. Wt: 381.407
InChI Key: FJWNSHCAIACLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spirohydantoins These compounds are characterized by a spiro-connected bicyclic structure, which includes a hydantoin ring fused to another ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps:

    Formation of the Hydantoin Ring: The initial step often involves the cyclization of amino acids or their derivatives to form the hydantoin ring. This can be achieved through the Bucherer-Bergs reaction, which involves the reaction of an amino acid with potassium cyanate and ammonium carbonate.

    Spirocyclization: The hydantoin derivative is then subjected to spirocyclization, which involves the formation of the spiro-connected bicyclic structure. This step may require specific catalysts and conditions to ensure the correct formation of the spiro center.

    Introduction of Benzyl and Fluorobenzoyl Groups: The final steps involve the introduction of the benzyl and fluorobenzoyl groups. This can be achieved through nucleophilic substitution reactions, where the hydantoin derivative reacts with benzyl halides and fluorobenzoyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity. Additionally, the use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the hydantoin ring, potentially converting them to hydroxyl groups.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Hydroxylated hydantoin derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: Due to its unique structure, it is investigated for potential therapeutic applications, including as an anticonvulsant, anti-inflammatory, and anticancer agent.

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential as a drug candidate.

    Chemical Biology: It is used as a probe to study biochemical pathways and molecular interactions within cells.

    Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and fluorobenzoyl groups enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Detailed studies using techniques like X-ray crystallography and molecular docking are employed to elucidate these interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 3-(4-Fluorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Uniqueness

Compared to similar compounds, 3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to the presence of both benzyl and fluorobenzoyl groups. These substituents impart unique electronic and steric properties, enhancing its reactivity and binding affinity. The combination of these groups in a single molecule provides a versatile scaffold for the development of new therapeutic agents and chemical probes.

Properties

IUPAC Name

3-benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c22-17-8-4-7-16(13-17)18(26)24-11-9-21(10-12-24)19(27)25(20(28)23-21)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWNSHCAIACLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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